3,3-Difluorocyclopentanecarbonitrile
Overview
Description
3,3-Difluorocyclopentanecarbonitrile (3,3-DFCN) is a chemical compound composed of a cyclopentane ring with a fluorine atom attached to each of the three carbon atoms and a nitrile group attached to the fourth carbon atom. It is a colorless liquid at room temperature, with a boiling point of 76.5°C and a melting point of -45.5°C. 3,3-DFCN is a versatile organic compound with a wide range of applications in scientific research and industrial processes.
Scientific Research Applications
Environmental and Biological Impacts
Research on PFOA and PFOS, compounds closely related to 3,3-Difluorocyclopentanecarbonitrile, highlights their environmental persistence and bioaccumulative properties. Studies have indicated that exposure to these compounds can lead to various biological effects, including modulation of glucose homeostasis, insulin sensitivity, and alterations in lipid metabolism in animal models (Yan et al., 2015). Additionally, PFOA and PFOS have been shown to bind covalently to proteins, affecting cellular functions (Vanden Heuvel et al., 1992).
Toxicological Studies
Toxicological studies on perfluorinated compounds have revealed their potential to cause developmental toxicity, immune system suppression, and alterations in steroid hormone and growth factor levels, which could mediate physiological changes in exposed organisms (Thibodeaux et al., 2003). These findings are crucial for understanding the potential impacts of this compound, given its structural similarity to PFOA and PFOS.
Mechanistic Insights
Research has also delved into the mechanisms underlying the biological effects of perfluorinated compounds, including alterations in DNA methylation and gene expression patterns. For instance, exposure to PFOA has been associated with changes in DNA methylation and alternative splicing in mouse liver, suggesting epigenetic mechanisms might play a role in mediating the toxic effects of these compounds (Wen et al., 2020).
properties
IUPAC Name |
3,3-difluorocyclopentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKFQATVJLFZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856641 | |
Record name | 3,3-Difluorocyclopentane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379014-57-9 | |
Record name | 3,3-Difluorocyclopentane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-difluorocyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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